history and discovery of 1-adamantyl isocyanide

history and discovery of 1-adamantyl isocyanide

An In-depth Technical Guide to the History, Synthesis, and Applications of 1-Adamantyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-adamantyl isocyanide, a unique chemical entity at the intersection of diamondoid chemistry and the versatile isonitrile functional group. We delve into the historical context of its development, detail its physicochemical properties, and present both historical and modern synthetic protocols. The guide explores the compound's critical role as a sterically demanding building block in multicomponent reactions, its applications in medicinal chemistry and materials science, and essential safety and handling protocols. This document is intended to serve as an authoritative resource for researchers leveraging the unique properties of the adamantane cage in their synthetic and drug discovery endeavors.

Introduction: The Convergence of Diamondoid Scaffolds and Isocyanide Reactivity

The field of organic chemistry is often advanced by the strategic combination of distinct molecular architectures to create novel functionalities. 1-Adamantyl isocyanide is a prime example of this principle. It marries the adamantane cage—a perfectly rigid, strain-free, and highly lipophilic diamondoid hydrocarbon—with the isocyanide functional group, a unique moiety known for its diverse reactivity.[1]

Adamantane's three-dimensional, bulky structure provides exceptional thermal and chemical stability, while also increasing the lipophilicity and metabolic stability of parent molecules, making it a privileged scaffold in drug design.[2][3][4] Isocyanides, on the other hand, are versatile reactants capable of acting as nucleophiles, electrophiles, or radicals, and are particularly renowned for their utility in multicomponent reactions (MCRs) that enable rapid assembly of molecular complexity.[5][6] The fusion of these two components in 1-adamantyl isocyanide creates a powerful synthetic tool, offering steric control, enhanced stability, and a gateway to novel chemical libraries.[2]

Historical Context and Discovery

The chemistry of isocyanides dates back to 1859, but for a century, their exploration was limited.[6] A significant breakthrough occurred in the late 1950s with the development of a general method for their synthesis via the dehydration of N-substituted formamides, making them widely accessible for the first time.[6]

The synthesis and reactions of adamantyl isocyanides were reported in the latter half of the 20th century, following the burgeoning interest in adamantane chemistry.[7] The most common and established route to 1-adamantyl isocyanide follows the now-classic two-step sequence: the formylation of 1-aminoadamantane, followed by the dehydration of the resulting N-(1-adamantyl)formamide. This approach positioned adamantyl isocyanides as valuable, sterically demanding intermediates for synthetic applications.

Physicochemical and Spectroscopic Properties

1-Adamantyl isocyanide is a white, crystalline solid with a characteristic camphor-like odor, a trait inherited from its adamantane core.[1] Its rigid, non-polar structure renders it poorly soluble in water but readily soluble in many nonpolar organic solvents.[1]

Table 1: Physicochemical and Spectroscopic Data for 1-Adamantyl Isocyanide

| Property | Value | Reference(s) |

| IUPAC Name | 1-isocyanoadamantane | [8] |

| Synonyms | Tricyclo[3.3.1.1³,⁷]decan-1-yl isocyanide | [1] |

| CAS Number | 22110-53-8 | [8][9] |

| Molecular Formula | C₁₁H₁₅N | [8][9] |

| Molecular Weight | 161.24 g/mol | [8][9] |

| Appearance | White crystalline solid | |

| Melting Point | 188-193 °C | |

| IR Spectroscopy | Characteristic strong C≡N stretch approx. 2140 cm⁻¹ | Expected value |

| ¹H NMR Spectroscopy | Complex multiplets for adamantyl protons | Expected pattern |

| ¹³C NMR Spectroscopy | Characteristic signals for adamantyl cage and isocyanide carbon | Expected pattern |

Synthesis Methodologies

The preparation of 1-adamantyl isocyanide is dominated by the dehydration of its corresponding formamide precursor. Below are protocols for both the historical two-step method and modern, streamlined approaches.

Historical Synthesis: Two-Step Formylation and Dehydration

This classic method involves two distinct experimental stages. The causality behind this choice is the high stability and ease of purification of the intermediate formamide.

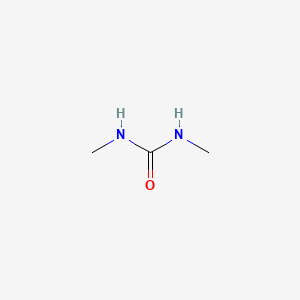

Workflow for Historical Synthesis of 1-Adamantyl Isocyanide

Caption: Two-step synthesis of 1-adamantyl isocyanide.

Experimental Protocol: Dehydration of N-(1-Adamantyl)formamide

This protocol is based on general procedures for formamide dehydration using phosphorus oxychloride (POCl₃).[10][11] POCl₃ is an effective dehydrating agent, and a tertiary amine base like triethylamine (TEA) is crucial to neutralize the HCl and phosphoric acid byproducts, preventing acid-catalyzed side reactions.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(1-adamantyl)formamide (1.0 eq) and anhydrous dichloromethane (DCM) or triethylamine as solvent.[11]

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction between POCl₃ and the formamide.

-

Reagent Addition: Add triethylamine (2.2 - 3.0 eq) to the suspension. Slowly, add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (typically 5-30 minutes), then warm to room temperature and stir for 1-2 hours.[11] Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, carefully pour the reaction mixture over crushed ice and water to quench any remaining POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or sublimation.

Modern Synthesis Approaches

Recent advancements have focused on developing more efficient, one-pot procedures that avoid the isolation of intermediates and use less hazardous reagents.[12][13]

-

One-Pot Synthesis from Amine: A mixture of 1-aminoadamantane and formic acid is heated to form the formamide in situ. After a brief period, a dehydrating agent (e.g., diethyl chlorophosphate) and a base (e.g., DABCO) are added directly to the same vessel to complete the conversion to the isocyanide.[13] This method significantly reduces waste and handling steps.

-

Carbene-Based Synthesis: For related adamantyl isocyanides, single-step methods using the reaction of the amine with chloroform and a strong base like potassium tert-butoxide (t-BuOK) have proven effective.[5][14] This reaction proceeds via the formation of dichlorocarbene.

Key Chemical Reactivity and Applications

The utility of 1-adamantyl isocyanide stems from its unique combination of steric bulk and electronic properties.

Multicomponent Reactions (MCRs)

1-Adamantyl isocyanide is a cornerstone reagent in MCRs, such as the Ugi and Passerini reactions.[2][5] In these reactions, the isocyanide carbon atom undergoes α-addition, incorporating the entire adamantyl group into the final product in a single, highly atom-economical step.

Role of 1-Adamantyl Isocyanide in the Ugi Four-Component Reaction (U-4CR)

Caption: Ugi reaction workflow incorporating 1-adamantyl isocyanide.

The adamantyl moiety imparts increased stability and lipophilicity to the resulting peptidomimetic products, which is highly advantageous for developing chemical libraries for drug discovery programs.[2]

Drug Discovery and Medicinal Chemistry

The adamantane scaffold is a well-established pharmacophore. Its incorporation into drug candidates often leads to improved pharmacokinetic properties.[4]

-

Increased Lipophilicity: The adamantyl group can move a highly polar molecule into a more clinically useful logP range, potentially improving membrane permeability and oral bioavailability.[4]

-

Metabolic Stability: The steric bulk of the cage structure can shield adjacent functional groups from degradation by metabolic enzymes, increasing the drug's half-life.[4]

-

Target Engagement: The rigid structure provides a well-defined orientation for interacting with biological targets.

1-Adamantyl isocyanide has been used as a key intermediate in the synthesis of potent inhibitors for enzymes like 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), a target for metabolic diseases.[15] Furthermore, adamantane-containing compounds synthesized using this isocyanide have shown significant antimalarial activity.[5][14]

Coordination Chemistry and Materials Science

As a ligand, 1-adamantyl isocyanide is valued for its steric bulk, which can be used to control the coordination number and geometry of metal centers, thereby influencing the activity and selectivity of catalysts.[2] The inherent stability of the adamantane framework also imparts thermal and chemical robustness to the resulting metal complexes, making them useful in materials science applications.[2] It has also been employed in the functionalization of nanoparticles, where the isocyanide group reacts with surface moieties to attach the adamantyl cage, modifying the nanoparticle's properties for applications like targeted drug delivery.[2][16]

Logical Relationships of 1-Adamantyl Isocyanide

Caption: Key properties and resulting applications.

Safety and Handling

1-Adamantyl isocyanide is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Classifications: Acutely toxic if swallowed, in dermal contact, or if inhaled (Acute Toxicity, Category 4).[8][9] It causes skin irritation (Category 2) and serious eye irritation (Category 2).[17] It may also cause respiratory irritation.[17][18]

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][19] If dusts are generated, use appropriate respiratory protection (e.g., N95 dust mask).[16]

-

Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[17]

Conclusion and Future Outlook

1-Adamantyl isocyanide represents a mature yet continually relevant building block in modern organic synthesis. Its history is intertwined with the parallel development of isocyanide chemistry and the exploration of diamondoid scaffolds. While its primary synthetic routes are well-established, opportunities remain for the development of greener, more sustainable methods, such as biocatalytic approaches.[2] The true power of this reagent lies in its application, particularly in the rapid generation of complex, drug-like molecules through multicomponent reactions. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the unique combination of steric influence, stability, and reactivity offered by 1-adamantyl isocyanide ensures its place as a valuable tool in the chemist's arsenal.

References

-

National Center for Biotechnology Information. (n.d.). 1-Adamantyl isocyanide. PubChem Compound Database. Retrieved from [Link]

-

Pitushkin, D., & Butov, G. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833. Retrieved from [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Sasaki, T., Eguchi, S., & Katada, T. (1978). Synthesis of adamantane derivatives. XXV. Synthesis and reactions of 1- and 2-adamantyl isocyanides. The Journal of Organic Chemistry, 43(5), 856-859. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. Retrieved from [Link]

-

Scott, J. D., et al. (2006). Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. Bioorganic & Medicinal Chemistry Letters, 16(23), 5958-62. Retrieved from [Link]

-

Pitushkin, D., & Butov, G. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. Retrieved from [Link]

-

Samali, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6825. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

-

Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63. Retrieved from [Link]

-

Georganics. (n.d.). 1-Adamantyl isocyanate - High purity. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 6(12), 1030-1042. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Adamantyl isocyanate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Barber, T., & Ball, L. T. (n.d.). Tri-(1-adamantyl)phosphine. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Buy 1-Adamantyl isocyanide | 22110-53-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Adamantyl isocyanide | C11H15N | CID 140885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Adamantyl isocyanide 95 22110-53-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane [mdpi.com]

- 15. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Adamantyl isocyanate 97 4411-25-0 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 1-Adamantyl isocyanate - High purity | EN [georganics.sk]

- 19. solutions.covestro.com [solutions.covestro.com]